3-(Aminomethyl)-5-ethylphenol
Description
3-(Aminomethyl)-5-ethylphenol is a phenolic derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position and an ethyl (-C₂H₅) substituent at the 5-position of the aromatic ring. The ethyl group may enhance lipophilicity compared to methyl analogs, influencing solubility and biological activity .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(aminomethyl)-5-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
UYLFJXMRQILVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxybenzaldehyde with ethyl bromide to form 3-ethyl-5-hydroxybenzaldehyde. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reductive amination step.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(Aminomethyl)-5-ethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 3-(Aminomethyl)-5-ethylphenol with structurally similar compounds:
Key Observations :
- Substituent Position: The position of the aminomethyl group significantly affects reactivity. For example, 4-(aminomethyl)phenol (para-substitution) may exhibit different electronic effects compared to 3-substituted analogs .
Critical Analysis of Evidence Gaps
- Missing Data: Direct references to this compound are absent in the evidence. Properties are inferred from analogs.
- Positional isomerism likely drives these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
